Home > Products > Screening Compounds P70643 > 6-(Bromomethyl)quinazoline
6-(Bromomethyl)quinazoline - 131610-21-4

6-(Bromomethyl)quinazoline

Catalog Number: EVT-3183953
CAS Number: 131610-21-4
Molecular Formula: C9H7BrN2
Molecular Weight: 223.07 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Quinazoline derivatives, including 6-(Bromomethyl)quinazoline, have been extensively studied for their potential as therapeutic agents. They are recognized as important scaffolds in the development of anticancer drugs and inhibitors of various kinases, including the epidermal growth factor receptor. The presence of the bromomethyl group at the 6-position enhances the compound's reactivity and biological activity, making it a subject of interest in synthetic and medicinal chemistry.

Synthesis Analysis

The synthesis of 6-(Bromomethyl)quinazoline typically involves several key steps that utilize various reagents and conditions. One common method is outlined below:

  1. Starting Material Preparation: The synthesis begins with anthranilic acid, which is treated with N-bromosuccinimide in acetonitrile to yield 5-bromoantranilic acid.
  2. Formation of Quinazoline: The 5-bromoantranilic acid is then reacted with chloroacetyl chloride under basic conditions (using DIPEA as a base) in dichloromethane at room temperature for approximately two hours to produce a benzoxazine intermediate.
  3. Final Cyclization: This intermediate undergoes nucleophilic attack by various substituted anilines in acetonitrile under acidic conditions, leading to the formation of 6-(Bromomethyl)quinazoline derivatives through a cyclization reaction.
  4. Purification: The final products are purified using column chromatography with a chloroform/n-hexane mixture as the eluent.

This synthesis route has been shown to yield good quantities of the desired compounds while maintaining structural integrity, confirmed through spectroscopic methods such as infrared spectroscopy and nuclear magnetic resonance spectroscopy .

Molecular Structure Analysis

The molecular structure of 6-(Bromomethyl)quinazoline features a quinazoline core, which consists of a fused benzene and pyrimidine ring. The bromomethyl group at the sixth position introduces significant steric and electronic effects that can influence the compound's reactivity and interaction with biological targets.

Structural Data

  • Molecular Formula: C9H8BrN
  • Molecular Weight: Approximately 216.07 g/mol
  • Key Functional Groups: Bromomethyl group (-CH2Br), nitrogen atoms within the quinazoline ring.

The presence of bromine not only serves as a leaving group in potential reactions but also enhances lipophilicity, which may improve membrane permeability in biological systems.

Chemical Reactions Analysis

6-(Bromomethyl)quinazoline can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
  2. Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions, allowing for further functionalization at the bromine site.
  3. Cyclization Reactions: The compound can also be involved in cyclization reactions to form more complex polycyclic structures, which may exhibit enhanced biological activities .

These reactions expand the utility of 6-(Bromomethyl)quinazoline in synthesizing novel compounds for pharmaceutical applications.

Mechanism of Action

The mechanism of action for compounds like 6-(Bromomethyl)quinazoline primarily involves their interaction with specific biological targets such as protein kinases. For instance, they may inhibit the activity of the epidermal growth factor receptor by competing with ATP for binding at the active site or through allosteric modulation.

Key Mechanistic Insights

  • Binding Affinity: Studies utilizing molecular docking simulations have shown that these compounds can effectively bind to the active sites of kinases, leading to inhibition of downstream signaling pathways involved in cell proliferation and survival.
  • Cell Cycle Arrest: Experimental data indicate that certain derivatives induce cell cycle arrest at specific phases (e.g., S-phase), promoting apoptosis in cancer cell lines .
Physical and Chemical Properties Analysis

The physical and chemical properties of 6-(Bromomethyl)quinazoline contribute significantly to its application potential:

  • Solubility: Generally soluble in organic solvents such as dimethyl sulfoxide and acetonitrile.
  • Melting Point: Specific melting points vary based on substitution patterns but generally fall within a moderate range indicative of crystalline solids.
  • Stability: The compound exhibits reasonable stability under ambient conditions but may undergo hydrolysis or degradation when exposed to strong bases or acids.

These properties are critical for determining formulation strategies in drug development .

Applications

6-(Bromomethyl)quinazoline and its derivatives are primarily explored for their applications in medicinal chemistry:

  1. Anticancer Agents: Numerous studies highlight their potential as cytotoxic agents against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle modulation.
  2. Kinase Inhibitors: They serve as scaffolds for developing inhibitors targeting specific kinases, particularly those involved in cancer progression such as epidermal growth factor receptor inhibitors.
  3. Synthetic Intermediates: Their reactive bromomethyl group allows for further derivatization, making them valuable intermediates in synthetic organic chemistry .
Introduction to Quinazoline-Based Pharmacophores

Quinazoline represents a privileged scaffold in medicinal chemistry, characterized by a fused bicyclic structure consisting of benzene and pyrimidine rings. This heterocyclic system demonstrates remarkable versatility in drug design due to its capacity for strategic substitution at various positions, enabling precise modulation of electronic properties, lipophilicity, and target binding affinity. The 6-(bromomethyl)quinazoline derivative exemplifies a structurally optimized variant where the bromomethyl group at the C6 position serves as a critical functional handle for further chemical elaboration. Bromomethyl-substituted quinazolines occupy a distinctive niche within anticancer research, acting as electrophilic intermediates that facilitate the construction of molecular hybrids and targeted covalent inhibitors [1] [4] [7]. The incorporation of bromine at this position significantly influences the compound's reactivity profile and biological interactions, particularly with biomolecular nucleophiles present in enzyme active sites.

Role of Bromomethyl-Substituted Quinazolines in Medicinal Chemistry

The bromomethyl (–CH₂Br) moiety at the C6 position of the quinazoline scaffold confers unique advantages for rational drug design. Functionally, this group serves as a versatile electrophilic center amenable to nucleophilic displacement reactions, enabling efficient synthetic access to diversified analogs through alkylation, amination, or conjugation strategies. This chemical handle facilitates the development of:

  • Molecular Hybrids: Bromomethylquinazolines act as pivotal intermediates for constructing chimeric molecules via conjugation with pharmacophores targeting complementary biological pathways. For instance, conjugation with thiol-containing compounds yields derivatives with enhanced EGFR (epidermal growth factor receptor) inhibitory activity [1] [7].
  • Targeted Covalent Inhibitors (TCIs): The electrophilic bromomethyl group enables irreversible binding to nucleophilic residues (e.g., cysteine thiols) within enzyme active sites. This mechanism is particularly valuable for kinases like EGFR, where sustained inhibition can overcome resistance mutations [4] [7].
  • Structure-Activity Relationship (SAR) Probes: Systematic modification of the bromomethyl group allows researchers to delineate steric, electronic, and hydrophobic contributions to target affinity and selectivity [1] [4].

Recent research highlights the critical impact of the bromomethyl substituent on anticancer potency. Studies demonstrate that derivatives featuring the –CH₂Br group at C6 exhibit enhanced cytotoxicity profiles compared to non-halogenated or differently halogenated analogs. This enhancement is attributed to improved target engagement kinetics and potential covalent binding modes [1] [7].

Table 1: Bioactive Bromomethylquinazoline Derivatives and Their Targets

Compound StructureBiological TargetKey Activity (IC₅₀ or Comparable)Reference
6-(Bromomethyl)-2-((4-(butylthio)quinazolin-3(4H)-oneEGFR KinaseIC₅₀ = 15.85 ± 3.32 µM (MCF-7) [1] [7]
6-(Bromomethyl)-3-phenylquinazolin-4(3H)-one derivativeEGFR (Mutated)Binding Energy = -6.7 kcal/mol (Docking) [7]
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one precursorAntiproliferative AgentBase compound for bromomethyl derivatives [1]

Historical Development of Quinazoline Derivatives as Bioactive Agents

The therapeutic exploration of quinazolines spans over a century, marked by key milestones:

  • Foundational Discoveries (Late 19th – Early 20th Century): The quinazoline core was first synthesized in 1869 by Griess via condensation reactions involving cyanogens and anthranilic acid [3] [6]. Significant early synthetic advancements included Niementowski's method (1902), involving anthranilic acid and formamide under thermal conditions to yield 4(3H)-quinazolinones, and Gabriel's systematic exploration of quinazoline properties in 1903 [3] [5] [6].
  • Natural Product Inspiration: The identification of vasicine (peganine), the first quinazoline alkaloid isolated from Adhatoda vasica in 1888, provided early evidence of the scaffold's biological relevance, particularly as a bronchodilator [5] [6]. Over 200 naturally occurring quinazoline alkaloids have since been characterized.
  • Modern Therapeutic Era (Late 20th Century – Present): The pivotal shift occurred with the development of 4-anilinoquinazolines as potent kinase inhibitors. This culminated in FDA approvals for gefitinib (2003), erlotinib (2004), afatinib (2013), and osimertinib (2015) for EGFR-driven cancers [1] [4] [7]. Concurrently, halogenation, particularly bromination at the C6 position, emerged as a critical strategy to enhance potency and optimize pharmacokinetic properties. Research demonstrated that C6 bromination significantly improves binding affinity to kinase ATP pockets and modulates electronic properties favorable for target interaction [1] [4] [7].

The evolution towards 6-(bromomethyl)quinazoline represents a sophisticated refinement within this historical continuum. It leverages the established bioactivity of the quinazoline core while introducing a strategically positioned reactive functional group (–CH₂Br) designed for targeted covalent inhibition and facile derivatization, thereby addressing limitations of reversible inhibitors, such as acquired resistance in oncology [1] [4] [7].

Significance of 6-Position Halogenation in Quinazoline Scaffolds

Halogenation, particularly bromination, at the C6 position of the quinazoline ring profoundly influences its medicinal chemistry profile. This strategic modification is not merely a passive lipophilic appendage but actively modulates key properties crucial for drug efficacy:

  • Electronic Effects: Bromine, as a moderate σ-electron-withdrawing and strong π-electron-donating (resonance) substituent, significantly alters the electron density distribution within the quinazoline core. This perturbation enhances hydrogen bonding and dipole-dipole interactions with key residues in target proteins like EGFR. Density Functional Theory (DFT) analyses confirm that C6 bromination stabilizes the molecular electrostatic potential (MEP) map, facilitating favorable interactions with the kinase hinge region [1] [4] [7].
  • Steric Optimization: The bromine atom occupies a defined van der Waals volume, optimally filling hydrophobic sub-pockets within enzyme active sites. Molecular docking studies consistently show that C6-brominated quinazolines achieve deeper penetration into the ATP-binding cleft of EGFR compared to unsubstituted analogs, forming critical van der Waals contacts with residues like Leu694 and Leu820 [1] [7].
  • Enhanced Lipophilicity and Membrane Permeation: Bromine incorporation increases log P values, promoting passive diffusion across cellular membranes. This is evidenced by the superior cellular activity (lower IC₅₀ values in cell-based assays like MTT) of 6-bromoquinazolines compared to their non-halogenated counterparts against cancer cell lines (e.g., MCF-7, SW480) [1] [7].
  • Synthetic Versatility: The bromomethyl group (–CH₂Br) at C6 is a highly versatile synthetic handle. Its enhanced reactivity compared to aryl bromide enables selective nucleophilic displacement under milder conditions. This allows for efficient late-stage diversification:
  • Nucleophilic substitution with amines, thiols, or alcohols to generate alkylated derivatives.
  • Metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) is less favored on –CH₂Br than on aryl bromides, allowing orthogonal functionalization if aryl halides are also present [1] [3] [7].
  • Biological Activity Correlations: Structure-Activity Relationship (SAR) studies unequivocally demonstrate the superiority of C6 bromination:
  • Compound 8a (6-(bromomethyl) derivative) exhibited IC₅₀ = 15.85 ± 3.32 µM against MCF-7 cells, surpassing erlotinib (IC₅₀ = 9.9 ± 0.14 µM under comparable conditions) and showing significantly higher selectivity (IC₅₀ = 84.20 ± 1.72 µM on MRC-5 normal lung fibroblasts) [1] [7].
  • Molecular docking reveals stronger binding energies for 6-bromoquinazolines (e.g., -6.7 kcal/mol for 8a) to wild-type and mutated EGFR compared to non-brominated analogs (-5.3 kcal/mol) [1] [7].

Table 2: Influence of C6 Substitution on Quinazoline Properties and Activity

C6 Substituentlog P (Calculated)EGFR Binding Energy (kcal/mol)MCF-7 IC₅₀ (µM)Key Effect
H~1.8-5.1 to -5.5>50Baseline activity
Br (Aryl)~2.5-6.0 to -6.3~25-40Improved target binding & lipophilicity
CH₂Br~2.7-6.715.85Enhanced reactivity, covalent binding potential
CH₃~2.0-5.3>50Minimal improvement
OCH₃~1.5-5.2>50Reduced activity

The transition from inert C6-aryl bromides to the reactive C6-bromomethyl group represents a pivotal advancement. While C6-aryl bromides primarily enhance affinity through steric and electronic effects, the bromomethyl group adds a crucial dimension: targeted covalent engagement. This enables irreversible inhibition of resistance-prone targets like EGFR T790M, positioning 6-(bromomethyl)quinazoline as a strategic intermediate for next-generation kinase inhibitors and cytotoxic agents [1] [4] [7].

Table 3: Synthetic Routes to 6-(Bromomethyl)quinazoline Derivatives

MethodStarting MaterialKey Steps & ConditionsAdvantagesLimitationsRef.
NBS Bromination6-Methylquinazolin-4(3H)-oneN-Bromosuccinimide (NBS), AIBN or light, CCl₄ or CHCl₃, refluxRegioselective for benzylic positionMay require protection of N3/N1 [1] [7]
Multi-step from Anthranilic AcidAnthranilic Acid1. NBS Bromination → 2. Cyclization with Phenyl isothiocyanate → 3. S-Alkylation/K₂CO₃/alkyl halideHigh yielding, adaptable to diverse analogsMultiple steps, purification needed [1] [7]
Metal-Catalyzed Coupling6-Bromoquinazoline HalidePd-catalyzed coupling with bromomethyl synthonsPotential for complexity generationLess direct, may require pre-functionalization [5] [6]
Niementowski-type with Bromo-intermediates5-Bromoanthranilic AcidFormamide condensation → Methylation → NBS BrominationBuilds bromine into ring earlyLonger sequence [3] [6]

Properties

CAS Number

131610-21-4

Product Name

6-(Bromomethyl)quinazoline

IUPAC Name

6-(bromomethyl)quinazoline

Molecular Formula

C9H7BrN2

Molecular Weight

223.07 g/mol

InChI

InChI=1S/C9H7BrN2/c10-4-7-1-2-9-8(3-7)5-11-6-12-9/h1-3,5-6H,4H2

InChI Key

QTIZTQIKKKOUNU-UHFFFAOYSA-N

SMILES

C1=CC2=NC=NC=C2C=C1CBr

Canonical SMILES

C1=CC2=NC=NC=C2C=C1CBr

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.